Cas no 99239-39-1 (Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, (1R,2R)-rel-)
99239-39-1 structure
Product Name:Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, (1R,2R)-rel-
Numero CAS:99239-39-1
MF:C11H22N2
MW:182.305782794952
CID:1993535
PubChem ID:13377463
Update Time:2025-04-21
Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, (1R,2R)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, (1R,2R)-rel-
- trans-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine
- 67198-34-9
- MFOLKXSQEXMDIR-GHMZBOCLSA-N
- (+/-)-trans-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]amine
- trans N-methyl-2-(1-pyrrolidinyl)cyclohexanamine
- (1R,2R)-N-Methyl-2-(1-pyrrolidinyl)cyclohexanamine, AldrichCPR
- (1R,2R)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine
- Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, (1R,2R)-
- DTXSID40538711
- Trans-N-Methyl-2-(1-pyrrolidinyl]cyclohexanamine
- trans-(+/-)-N-methyl-2-(1-pyrrolidinyl)cyclohexanamine
- Trans-N-methyl-2-(1-pyrrolidinyl)-cyclohexanamine
- (1R,2R)-N-methyl-2-pyrrolidin-1-ylcyclohexan-1-amine
- Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans-
- Trans-N-methyl-2-(pyrrolidin-1-yl)cyclohexanamine
- Trans-N-methyl-2-(1-pyrrolidinyl)cyclohexanamine
- (+/-)-trans-2-Pyrrolidinyl-N-methylcyclohexylamine
- SCHEMBL2441220
- trans-(+/-)-N-methyl-2-(1-pyrrolidinyl)-cyclohexanamine
- 99239-39-1
-
- Inchi: 1S/C11H22N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h10-12H,2-9H2,1H3/t10-,11-/m1/s1
- Chiave InChI: MFOLKXSQEXMDIR-GHMZBOCLSA-N
- Sorrisi: N1(CCCC1)[C@@H]1CCCC[C@H]1NC
Proprietà calcolate
- Massa esatta: 182.178298710Da
- Massa monoisotopica: 182.178298710Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 152
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 15.3Ų
Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, (1R,2R)-rel- Letteratura correlata
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
99239-39-1 (Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, (1R,2R)-rel-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti